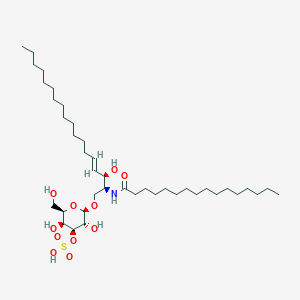
Sulfatide C16
Vue d'ensemble
Description
Synthesis Analysis
C16 Sulfatide is synthesized through a series of enzymatic reactions starting from ceramide. The synthesis involves the addition of a galactose moiety followed by sulfation, which introduces the sulfate group creating sulfatide. This process is catalyzed by cerebroside sulfotransferase, with the ceramide serving as the precursor. The synthesis and accumulation of C16 sulfatide in pancreatic β-cells have been shown to influence insulin secretion, highlighting its importance in glucose homeostasis and diabetes pathology.
Molecular Structure Analysis
The molecular structure of C16 Sulfatide comprises a ceramide backbone, a galactose sugar unit, and a sulfated group, making it amphipathic. This structure allows it to interact with various molecules within the cell membrane, influencing membrane properties and signaling pathways. Its sulfated headgroup is crucial for its biological activity, including interactions with specific proteins and involvement in cellular signaling.
Chemical Reactions and Properties
C16 Sulfatide participates in several chemical reactions, especially those involving its metabolism. It is specifically degraded by arylsulfatase A into ceramide and sulfate, a process pivotal in maintaining cellular sulfatide levels. Abnormalities in this metabolic pathway can lead to sulfatide accumulation, contributing to diseases like metachromatic leukodystrophy. Its unique structure allows it to engage in lipid-lipid and lipid-protein interactions, affecting membrane dynamics, signaling pathways, and cellular functions.
Physical Properties Analysis
The physical properties of C16 Sulfatide, including its amphipathic nature, influence its localization within cell membranes and lipid rafts. These properties facilitate its role in modulating membrane fluidity and curvature, which are essential for processes like vesicle formation and endocytosis. The sulfatide's ability to form microdomains within membranes is critical for its function in signaling pathways and neuroprotection.
Chemical Properties Analysis
C16 Sulfatide's chemical properties, particularly its sulfate group, are key to its biological functions. This sulfated galactose headgroup allows for specific interactions with proteins, including ion channels and receptors, modulating their activity. These interactions are crucial for C16 Sulfatide's roles in insulin secretion, immune responses, and nervous system function. The sulfated group also contributes to the molecule's negative charge, influencing its binding and signaling capabilities.
References (Sources)
- (Buschard et al., 2006): Detailed the role of C16:0 sulfatide in inhibiting insulin secretion by modulating KATP channels.
- (Blomqvist et al., 2005): Investigated the effects of C16:0 sulfatide administration on insulin secretion and glycaemic control.
- (Moyano et al., 2014): Explored the distribution and role of C16 Sulfatide in CNS lipid rafts.
- (Takahashi & Suzuki, 2012): Discussed the multifunctional roles of sulfatide in various biological fields and its involvement in diseases.
Applications De Recherche Scientifique
Recherche sur le diabète et sécrétion d'insuline
Le Sulfatide C16 joue un rôle crucial dans la régulation de la sécrétion d'insuline dans les cellules β pancréatiques. Il a été constaté qu'il inhibait la sécrétion d'insuline stimulée par le glucose en réduisant la sensibilité des canaux K+ sensibles à l'ATP (canaux KATP) à l'inhibition par l'ATP . Cet effet sur la sensibilité des canaux KATP peut influencer l'ensemble du processus de libération d'insuline, faisant du this compound une molécule importante dans la recherche sur le diabète, en particulier pour comprendre les mécanismes de la sécrétion d'insuline et le développement de nouvelles stratégies thérapeutiques.
Neurochimie et fonction du système nerveux
En recherche neurochimique, le this compound est reconnu pour son implication dans le système nerveux. Il est associé au développement des oligodendrocytes et aux réponses immunitaires . L'interaction du composé avec diverses protéines du système nerveux peut affecter les processus de myélinisation, qui sont essentiels au bon fonctionnement des cellules nerveuses et à la santé globale du système nerveux.
Santé cardiovasculaire
Les sulfatides, y compris le this compound, sont présents dans le sérum et ont été liés au développement de maladies cardiovasculaires. Leur rôle dans le transport des protéines, la régulation des canaux sodium et potassium et l'adhésion cellulaire peut avoir des implications pour la santé cardiovasculaire, influençant potentiellement le diagnostic et le traitement des affections connexes .
Recherche sur le cancer
Les fonctions physiologiques du this compound s'étendent à sa relation avec l'apparition, le développement et la métastase tumorale. Son rôle régulateur dans l'adhésion cellulaire et l'interaction avec diverses protéines cellulaires peut fournir des informations sur les mécanismes de progression du cancer et offrir des voies potentielles d'intervention thérapeutique .
Régulation métabolique et récepteur activé par les proliférateurs de peroxysomes α (PPARα)
Le this compound a été identifié comme un régulateur potentiel du PPARα, un récepteur nucléaire qui joue un rôle essentiel dans le métabolisme des lipides. Comprendre l'interaction entre le this compound et le PPARα peut conduire à de nouvelles approches de la gestion des troubles métaboliques et améliorer nos connaissances sur le métabolisme des lipides .
Interactions protéines-sulfatide
Les études structurales des interactions protéines-sulfatide ont fait progresser notre compréhension de leurs contacts moléculaires et des résidus clés interagissant. Le rôle du this compound dans l'oligomérisation des protéines et son orientation dans les sites de liaison sont des domaines de recherche active, qui peuvent contribuer au développement de nouveaux médicaments et de stratégies thérapeutiques .
Mécanisme D'action
Target of Action
C16 Sulfatide, also known as 3’-sulfo-β-galactosyl ceramide, primarily targets the ATP-sensitive potassium (KATP) channels in pancreatic β-cells . These channels play a crucial role in regulating insulin secretion .
Mode of Action
C16 Sulfatide interacts with its targets by reducing the sensitivity of the KATP channels to ATP inhibition . This interaction results in an increase in whole-cell KATP currents at intermediate glucose levels, reducing the ability of glucose to induce membrane depolarization and increasing the cytoplasmic free Ca2+ concentration .
Biochemical Pathways
The action of C16 Sulfatide affects several biochemical pathways. It inhibits glucose-stimulated insulin secretion by reducing the sensitivity of the KATP channels to ATP . This action impacts the insulin secretion pathway, which is crucial for glucose homeostasis . Additionally, C16 Sulfatide is involved in the development of oligodendrocytes and immune responses .
Pharmacokinetics
It is known that sulfatide turnover is mediated by arylsulfatase a (asa), an enzyme that removes the sulfate group and generates galactocerebroside .
Result of Action
The primary result of C16 Sulfatide’s action is the inhibition of glucose-induced insulin secretion in pancreatic β-cells . This is achieved by reducing the KATP channel sensitivity to the ATP block . Additionally, C16 Sulfatide increases Ca2±induced exocytosis by 215%, correlating with a stimulation of insulin secretion in intact rat islets exposed to diazoxide and high K+ .
Action Environment
The action of C16 Sulfatide can be influenced by various environmental factors. For instance, the presence of other molecules, such as diazoxide and high K+, can enhance the effects of C16 Sulfatide on insulin secretion . Furthermore, the tissue-dependent variation in the acyl chain composition of sulfatides may also influence the compound’s action .
Orientations Futures
Newborn screening for MLD may be considered in the future as innovative treatments are advancing . There are major challenges that hopefully will be resolved through future research efforts such as how sulfatide signals, identification of external cues that direct either sulfatide synthesis or turnover, the contribution of circulating sulfatide in body fluids under different metabolic states and the impact on lipid rafts .
Analyse Biochimique
Biochemical Properties
C16 Sulfatide is involved in several biochemical reactions and interacts with various enzymes, proteins, and biomolecules. It is synthesized from ceramide by the action of ceramide galactosyltransferase and cerebroside sulfotransferase . C16 Sulfatide interacts with proteins such as myelin-associated glycoprotein and sulfatide-binding proteins, which play roles in cell adhesion and signaling . These interactions are crucial for maintaining the structural integrity of the myelin sheath and facilitating cell-cell communication.
Cellular Effects
C16 Sulfatide exerts significant effects on different cell types and cellular processes. It is predominantly found in the myelin sheath of the nervous system, where it influences axon-myelin interactions and neural plasticity . In the immune system, C16 Sulfatide modulates immune responses by interacting with immune cells such as neutrophils and platelets . Additionally, it plays a role in protein trafficking, cell adhesion, and aggregation, impacting cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of C16 Sulfatide involves its binding interactions with various biomolecules. It binds to specific proteins through hydrophobic and hydrophilic interactions, influencing their function and activity . C16 Sulfatide also affects enzyme activity, such as inhibiting ATP-sensitive potassium channels in pancreatic beta cells, thereby modulating insulin secretion . These interactions lead to changes in gene expression and cellular signaling pathways, contributing to its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C16 Sulfatide can vary over time. Studies have shown that C16 Sulfatide is relatively stable but can undergo degradation under certain conditions . Long-term exposure to C16 Sulfatide has been observed to affect cellular function, including alterations in insulin secretion and immune responses . These temporal effects are essential for understanding the compound’s stability and potential long-term impacts on cellular processes.
Dosage Effects in Animal Models
The effects of C16 Sulfatide vary with different dosages in animal models. At lower doses, C16 Sulfatide has been shown to enhance insulin secretion and improve beta-cell function in diabetic models . At higher doses, it can inhibit insulin secretion and reduce the sensitivity of potassium channels to ATP . These dosage-dependent effects highlight the importance of optimizing the concentration of C16 Sulfatide for therapeutic applications.
Metabolic Pathways
C16 Sulfatide is involved in several metabolic pathways. It is synthesized in the endoplasmic reticulum and Golgi apparatus from ceramide and galactosylceramide . The enzyme cerebroside sulfotransferase catalyzes the sulfation of galactosylceramide to produce C16 Sulfatide . This compound is also involved in metabolic processes related to lipid regulation, glycolysis inhibition, and energy metabolism . Understanding these pathways is crucial for elucidating the physiological functions of C16 Sulfatide.
Transport and Distribution
C16 Sulfatide is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily found in the outer leaflet of the plasma membrane and is transported to various cellular compartments . In the nervous system, C16 Sulfatide is localized in the myelin sheath, neurons, and glial cells . Its distribution is tissue-specific, with higher concentrations in the brain, liver, and pancreas . These transport and distribution mechanisms are vital for its biological functions.
Subcellular Localization
The subcellular localization of C16 Sulfatide is critical for its activity and function. It is predominantly localized in the plasma membrane, where it interacts with membrane proteins and participates in cell signaling . In the nervous system, C16 Sulfatide is found in the myelin sheath, contributing to axon-myelin interactions and neural plasticity . Additionally, it is present in lipid rafts, which are specialized membrane microdomains involved in protein trafficking and signal transduction . Understanding its subcellular localization provides insights into its diverse biological roles.
Propriétés
IUPAC Name |
[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77NO11S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-50-40-38(46)39(52-53(47,48)49)37(45)35(31-42)51-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-46H,3-26,28,30-32H2,1-2H3,(H,41,44)(H,47,48,49)/b29-27+/t33-,34+,35+,37-,38+,39-,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGVDSGIQZDLDO-PHLJAKBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H77NO11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does C16 Sulfatide interact with the TLR4-MD-2 complex, and what are the downstream effects?
A: C16 Sulfatide interacts directly with the TLR4-MD-2 complex, an innate immune receptor. [] Specifically, three C16 Sulfatide molecules bind to the hydrophobic pocket of MD-2, inducing a dimer conformation in the TLR4-MD-2 complex similar to the one induced by lipopolysaccharide (LPS). [] This binding triggers MyD88- and TRIF-dependent signaling pathways, leading to the production of pro-inflammatory cytokines like tumor necrosis factor α (TNFα) and type I interferon (IFN) in mouse macrophages. [] Interestingly, while C16 Sulfatide acts as an agonist for mouse TLR4, it antagonizes TLR4-MD-2 activation by LPS in human macrophage-like cells. []
Q2: Does the length of the fatty acid chain in sulfatides influence their activity on the TLR4-MD-2 complex?
A: Yes, the length of the fatty acid chain plays a crucial role in the activity of sulfatides on the TLR4-MD-2 complex. Research indicates an inverse relationship between the fatty acid chain length and the agonistic or antagonistic activity of sulfatides. [] Shorter fatty acid chains tend towards agonistic activity, while longer chains are associated with antagonistic effects on the receptor complex. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




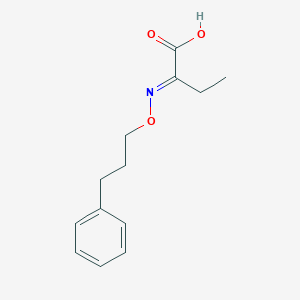


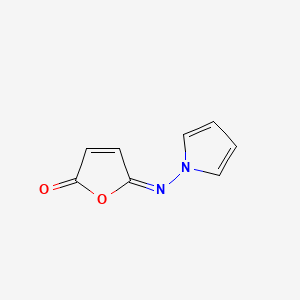
![(4R,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1243046.png)
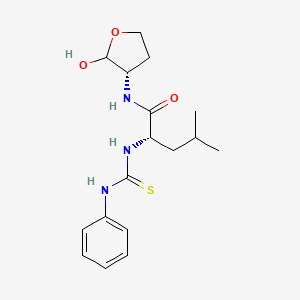
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-5-(1-methylthiomorpholin-1-ium-4-carbonyl)pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243048.png)
![2,5-Bis[2-benzimidazolylimino]-3a,6a-bis(2-pyridyl)-1,2,3,3a,4,5,6,6a-octahydroimidazo[4,5-d]imidazole](/img/structure/B1243049.png)

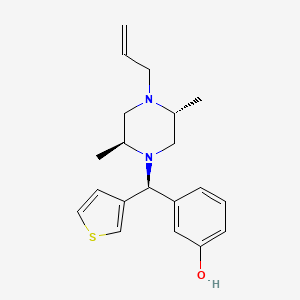
![[(S)-3-((S)-2-Mercapto-3-phenyl-propionylamino)-2-oxo-2,3,4,5-tetrahydro-benzo[b]azepin-1-yl]-acetic acid](/img/structure/B1243057.png)

